6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid
説明
6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a cyclopropyl group, an isobutyl group, and a carboxylic acid functional group.
特性
IUPAC Name |
6-cyclopropyl-1-(2-methylpropyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-8(2)7-17-13-11(6-15-17)10(14(18)19)5-12(16-13)9-3-4-9/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKFTXYUERYMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Molecular Characteristics
The target compound, with the molecular formula C₁₄H₁₇N₃O₂ and a molecular weight of 259.3 g/mol , features a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 6, an isobutyl chain at position 1, and a carboxylic acid moiety at position 4. Its predicted physicochemical properties include a boiling point of 429.2±45.0°C , density of 1.39±0.1 g/cm³ , and pKa of 1.10±0.30 , which influence solubility and reactivity during synthesis.
Synthetic Relevance
The isobutyl and cyclopropyl groups introduce steric and electronic challenges, necessitating careful selection of protecting groups and reaction sequences. The carboxylic acid functionality further demands mild hydrolysis conditions to prevent decarboxylation.
Preparation Methodologies
Nucleophilic Aromatic Substitution (SNAr) Followed by Japp–Klingemann Reaction
A seminal approach adapted from the synthesis of analogous pyrazolo[4,3-b]pyridines involves a two-step sequence:
SNAr with Cyclopropylamine :
Modified Japp–Klingemann Reaction :
- The nitro group is reduced to an amine, followed by diazotization and coupling with a β-ketoester to form the pyrazole ring. For the target compound, isobutyl bromide is introduced via alkylation post-cyclization.
- Key Modification : Use of stable arenediazonium tosylates ensures regioselectivity, while one-pot azo-coupling and deacylation streamline the process.
Challenges : Competing reactions at the nitropyridine stage may reduce yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is typically required.
Cyclocondensation of Hydrazines with Keto Intermediates
An alternative route involves cyclocondensation to form the pyrazole ring:
Synthesis of Keto Intermediate :
Carboxylic Acid Formation :
Advantages : Avoids diazonium intermediates, enhancing safety. However, the hydrolysis step may require stringent pH control to prevent side reactions.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| SNAr + Japp–Klingemann | 3 | 70 | High regioselectivity; one-pot steps | Sensitive to moisture; costly reagents |
| Cyclocondensation | 2 | 65 | Simplified workflow; safer conditions | Lower yield; requires harsh hydrolysis |
Optimization Strategies
Solvent and Catalyst Selection
- DMF vs. DMSO : DMF enhances solubility of nitro intermediates but may lead to side reactions at elevated temperatures. DMSO offers better thermal stability but complicates purification.
- Palladium Catalysis : Suzuki coupling has been explored for introducing the cyclopropyl group but faces challenges with steric hindrance.
Protecting Group Chemistry
- Carboxylic Acid Protection : Use of tert-butyl esters prevents decarboxylation during alkylation. Deprotection with TFA in dichloromethane achieves quantitative recovery.
Industrial and Laboratory-Scale Considerations
化学反応の分析
Types of Reactions
6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
Biological Activities
Research indicates that 6-cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid exhibits notable biological activities, which include:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Antimicrobial Properties : It has demonstrated effectiveness against a range of microbial strains, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Studies have indicated that this compound may possess anti-inflammatory properties, making it relevant for treating inflammatory diseases .
Synthetic Approaches
Several synthesis methods have been reported for producing 6-cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid. These methods highlight the compound's synthetic versatility and potential for modification. A systematic review has categorized these methods based on their approach to assembling the pyrazolopyridine system .
Applications in Drug Development
The unique structural features of 6-cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid make it a promising candidate for drug development. Its interactions with various biological targets have been studied extensively to understand its mechanism of action and optimize its therapeutic potential. Notably, it has been explored as a lead compound in the development of inhibitors targeting tropomyosin receptor kinases (TRKs), which are implicated in cancer progression .
Comparative Analysis with Related Compounds
The following table summarizes some compounds sharing structural similarities with 6-cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid | Isopropyl group instead of isobutyl | Different pharmacological profile |
| 6-Cyclopropyl-1-(2-methylpropyl)-pyrazolo[3,4-B]pyridine-4-carboxylic acid | 2-Methylpropyl substituent | Varying biological activity |
| 5-Methyl-1H-pyrazolo[3,4-B]pyridine derivatives | Altered position of methyl group | Distinct reactivity and activity |
This comparison underscores the significance of specific functional groups and structural characteristics in influencing biological activity and potential applications in medicinal chemistry .
Case Studies
Several studies have documented the application of this compound in various experimental settings:
- Antitumor Activity : A study evaluated the anticancer effects of pyrazolo[3,4-b]pyridine derivatives, including 6-cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid. Results indicated significant inhibition of cell proliferation in K562 leukemic cells .
- Antimicrobial Studies : Research focused on synthesizing derivatives of pyrazolo compounds highlighted their antimicrobial efficacy against pathogenic bacteria and fungi. The findings suggest that modifications to the core structure can enhance antimicrobial properties .
作用機序
The mechanism of action of 6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents.
Indole Derivatives: These compounds have a similar heterocyclic framework and are known for their biological activities
Uniqueness
6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropyl and isobutyl groups, along with the carboxylic acid functionality, make it a versatile compound for various applications .
生物活性
6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid (CAS Number: 1416346-62-7) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is . The compound features a pyrazolo[3,4-B]pyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo[3,4-B]pyridine class exhibit potent antiproliferative activity against various cancer cell lines.
Key Findings:
- Cytotoxicity : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of human cancer cell lines such as HeLa and HCT116 with IC50 values in the low micromolar range (0.75–4.15 µM) without affecting normal cells .
- Mechanism of Action : The anticancer effects are attributed to multiple mechanisms including:
- Induction of Apoptosis : Compounds have been reported to induce apoptosis in cancer cells via mitochondrial pathways.
- Inhibition of Angiogenesis : They interfere with the formation of new blood vessels necessary for tumor growth .
- Targeting Tubulin Polymerization : Some derivatives disrupt microtubule dynamics, thereby inhibiting cell division .
Structure-Activity Relationships (SAR)
The biological activity of 6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid can be significantly influenced by its structural modifications:
- Substituents on the Pyrazole Ring : Variations at positions 3 and 5 of the pyrazolo ring have been shown to enhance potency. For example, introducing aryl groups at these positions increases cytotoxicity against tumor cells .
- Alkyl Chain Length : The length and branching of alkyl substituents (such as isobutyl) also play a crucial role in modulating biological activity, impacting both solubility and receptor binding affinities .
Case Studies
- In Vivo Efficacy : In an orthotopic mouse model for breast cancer, selected analogues demonstrated significant tumor growth inhibition without systemic toxicity. These findings suggest a favorable therapeutic window for further development .
- Comparative Analysis : A comparative study highlighted that while some derivatives showed excellent selectivity for specific cancer types, others exhibited broad-spectrum activity across different cell lines. This variability underscores the importance of SAR studies in optimizing lead compounds for clinical use .
Q & A
Q. What are the recommended synthetic strategies for preparing 6-cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
Synthesis typically involves multi-step heterocyclic chemistry, starting with cyclocondensation of substituted pyrazole precursors. For example:
- Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives to form pyrazole intermediates .
- Functionalization : The cyclopropyl and isobutyl groups are introduced via nucleophilic substitution or coupling reactions. Isobutyl groups may be added using alkylating agents like isobutyl bromide under basic conditions.
- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous NaOH or LiOH yields the carboxylic acid moiety .
Key Challenges : Optimizing reaction yields (often <50% for multi-step syntheses) and minimizing byproducts during cyclopropane ring formation.
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- HPLC-MS : Essential for confirming molecular weight (e.g., 308.38 g/mol for C₁₇H₁₈N₄O₃) and detecting impurities. Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, isobutyl methyl groups at δ 0.9–1.1 ppm) .
- X-ray Crystallography : Validates 3D conformation, particularly for studying interactions with biological targets like PPARα .
Note : Purity ≥95% (by HPLC) is typically required for biological assays .
Advanced Research Questions
Q. How do structural modifications at positions 1 (isobutyl) and 6 (cyclopropyl) affect PPARα activation?
- Position 1 (Isobutyl) : Bulky substituents enhance hydrophobic interactions with PPARα’s ligand-binding domain (LBD). Isobutyl improves metabolic stability compared to smaller alkyl groups but may reduce solubility .
- Position 6 (Cyclopropyl) : The strained cyclopropane ring induces conformational rigidity, favoring hydrogen bonding with Tyr314 and His440 in PPARα’s LBD. Replacement with phenyl or methyl groups decreases binding affinity by 10–100-fold .
Methodological Insight : Use site-directed mutagenesis or molecular docking (e.g., AutoDock Vina) to map substituent effects on PPARα activation .
Q. What in vivo models are suitable for evaluating this compound’s efficacy in dyslipidemia?
- High-Fat Diet (HFD) Rodent Models : Measure reductions in serum triglycerides (20–40% at 10 mg/kg/day) and LDL cholesterol. Compare to fibrates (e.g., fenofibrate) as positive controls .
- PPARα-Knockout Mice : Confirm target specificity by observing null effects in knockout models.
Data Interpretation : Corrogate pharmacokinetic parameters (e.g., oral bioavailability ~30–50% due to carboxylic acid ionization) with efficacy .
Q. How can structural contradictions in SAR studies be resolved?
Discrepancies in activity trends (e.g., polar vs. nonpolar substituents) often arise from:
- Assay Variability : Standardize PPARα reporter gene assays (e.g., luciferase-based) across labs.
- Conformational Analysis : Use NMR or X-ray structures to differentiate bioactive vs. inactive conformers. For example, the carboxylic acid group must adopt a planar orientation to engage PPARα’s His440 .
Case Study : A 2020 study resolved conflicting SAR data by co-crystallizing the compound with PPARα, revealing a critical hydrogen-bond network involving helix 12 .
Q. What strategies improve aqueous solubility without compromising target binding?
- Prodrug Approach : Convert the carboxylic acid to a methyl ester or amide prodrug (e.g., ethylamide), which is cleaved in vivo by esterases.
- Co-crystallization with Cyclodextrins : Enhances solubility 5–10-fold while maintaining PPARα binding (Kd ~50 nM) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the pyrazole nitrogen, though this may sterically hinder target engagement .
Methodological Resources
-
Key SAR Data :
Substituent Position Group PPARα EC₅₀ (nM) Solubility (µg/mL) 1 (R₁) Isobutyl 120 ± 15 8.2 6 (R₆) Cyclopropyl 90 ± 10 5.5 6 (R₆) Phenyl 950 ± 120 1.2 Source:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
